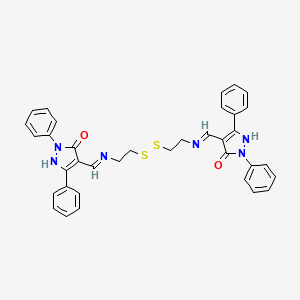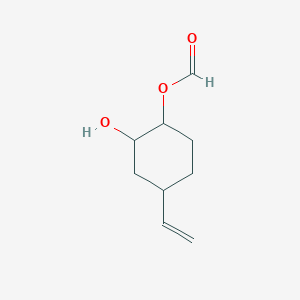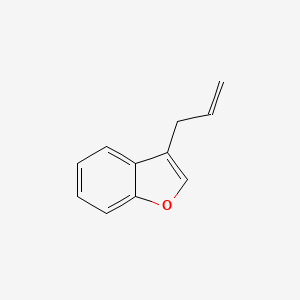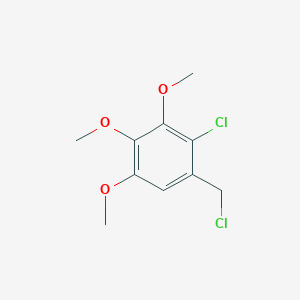
2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene is an organic compound with the molecular formula C10H12Cl2O3 It is a derivative of benzene, featuring three methoxy groups and two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene typically involves the chloromethylation of 3,4,5-trimethoxybenzene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding 3,4,5-trimethoxybenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Substituted derivatives such as 2-amino-1-(chloromethyl)-3,4,5-trimethoxybenzene.
Oxidation: Products like 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxybenzene.
Aplicaciones Científicas De Investigación
2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
- 2-Chloro-1-(chloromethyl)-4,5-dimethoxybenzene
- 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene
- 2-Chloro-1-(chloromethyl)-3,5-dimethoxybenzene
Comparison: Compared to its analogs, 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene is unique due to the presence of three methoxy groups, which can significantly affect its chemical reactivity and biological activity. The additional methoxy group can enhance its solubility in organic solvents and potentially increase its interaction with biological targets.
Propiedades
Número CAS |
848694-08-6 |
|---|---|
Fórmula molecular |
C10H12Cl2O3 |
Peso molecular |
251.10 g/mol |
Nombre IUPAC |
2-chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene |
InChI |
InChI=1S/C10H12Cl2O3/c1-13-7-4-6(5-11)8(12)10(15-3)9(7)14-2/h4H,5H2,1-3H3 |
Clave InChI |
RYILSNRQSLTWPT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)CCl)Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
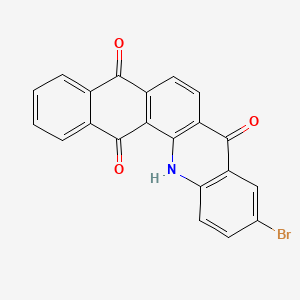
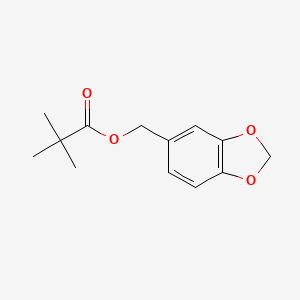
![2,4,6-Triazabicyclo[3.2.1]oct-2-ene-7-carboxylicacid,3-amino-,endo-(9CI)](/img/structure/B13794519.png)
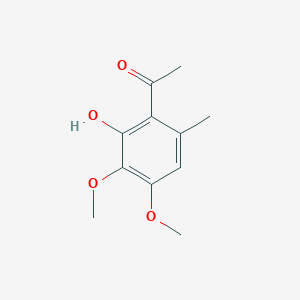
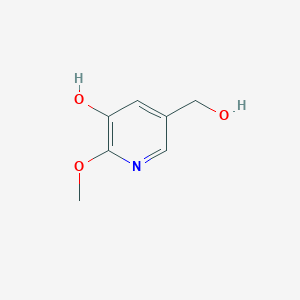

![Methyl [(3-methylphenyl)methyl]carbamate](/img/structure/B13794554.png)
![5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13794556.png)
